4-Aminobutyric acid-15N
Overview
Description
4-Aminobutyric acid-15N, also known as gamma-aminobutyric acid (GABA), is a non-proteinogenic amino acid that plays a crucial role in the central nervous system. It is primarily known for its function as a neurotransmitter, inhibiting nerve transmission in the brain, which helps to regulate nervous system activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobutyric acid-15N can be synthesized through several methods. One common approach involves the reduction of 4-cyanobutanoic acid using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the decarboxylation of glutamic acid under specific conditions.
Industrial Production Methods: Industrially, this compound is produced through microbial fermentation. Specific strains of bacteria, such as Lactobacillus brevis, are employed to convert monosodium glutamate into this compound under controlled fermentation conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Aminobutyric acid-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to succinic semialdehyde using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-aminobutanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Succinic semialdehyde.
Reduction: 4-Aminobutanol.
Substitution: Depending on the nucleophile used, various substituted butanoic acids.
Scientific Research Applications
4-Aminobutyric acid-15N has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying neurotransmitter functions and mechanisms.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and depression.
Industry: It is used in the production of biodegradable plastics and as a precursor for the synthesis of other chemicals.
Mechanism of Action
4-Aminobutyric acid-15N exerts its effects primarily by binding to GABA receptors in the brain. This binding inhibits the transmission of nerve impulses, leading to a calming effect on the nervous system. The molecular targets include GABA_A and GABA_B receptors, which are involved in various signaling pathways that regulate neuronal excitability.
Comparison with Similar Compounds
Glutamic Acid: An excitatory neurotransmitter that is a precursor to 4-Aminobutyric acid-15N.
Taurine: Another inhibitory neurotransmitter with similar calming effects on the nervous system.
Beta-Alanine: A non-proteinogenic amino acid with structural similarity to this compound.
Uniqueness: this compound is unique due to its specific role as an inhibitory neurotransmitter in the central nervous system. Unlike glutamic acid, which is excitatory, this compound helps to reduce neuronal excitability, making it crucial for maintaining the balance between excitation and inhibition in the brain.
Properties
IUPAC Name |
4-(15N)azanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746147 | |
Record name | 4-(~15~N)Aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58485-43-1 | |
Record name | 4-(~15~N)Aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58485-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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